2-Hydroxysuccinamate

説明

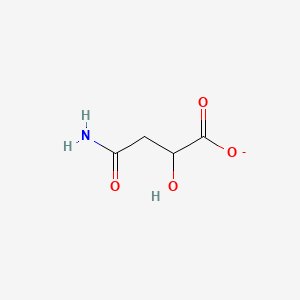

2-Hydroxysuccinamate (2-HSM; 4-amino-2-hydroxy-4-oxobutanoic acid) is a four-carbon α-hydroxyamide derivative of succinic acid. It is synthesized via enzymatic pathways involving ω-amidase and glutamine synthetase (GS) and is implicated in metabolic processes such as malate production . Structurally, 2-HSM features a hydroxyl group at the C2 position and an amide group at C4, distinguishing it from related compounds like 2-hydroxyglutarate (2-HG) and 2-hydroxyglutaramate (2-HGM) (Table 1).

特性

分子式 |

C4H6NO4- |

|---|---|

分子量 |

132.09 g/mol |

IUPAC名 |

4-amino-2-hydroxy-4-oxobutanoate |

InChI |

InChI=1S/C4H7NO4/c5-3(7)1-2(6)4(8)9/h2,6H,1H2,(H2,5,7)(H,8,9)/p-1 |

InChIキー |

RTTYFXMXRFYCHM-UHFFFAOYSA-M |

正規SMILES |

C(C(C(=O)[O-])O)C(=O)N |

同義語 |

2-hydroxysuccinamate |

製品の起源 |

United States |

類似化合物との比較

Table 1. Structural Comparison of 2-Hydroxysuccinamate and Analogous Metabolites

| Compound | Chemical Formula | Carbon Chain Length | Key Functional Groups |

|---|---|---|---|

| This compound | C₄H₇NO₄ | 4 | -OH (C2), -CONH₂ (C4) |

| L-2-Hydroxyglutarate | C₅H₈O₅ | 5 | -OH (C2), -COOH (C1, C5) |

| L-2-Hydroxyglutaramate | C₅H₉NO₅ | 5 | -OH (C2), -CONH₂ (C5) |

Comparative Analysis with Structurally Similar Compounds

Enzymatic Substrate Specificity

2-HSM and its analogs exhibit distinct substrate preferences for ω-amidase and related enzymes:

- In contrast, mammalian ω-amidase preferentially catalyzes the hydrolysis of L-2-HGM (five-carbon) over 2-HSM .

- L-2-Hydroxyglutarate (2-HG): Generated via mutant isocitrate dehydrogenase (IDH1/2) in cancers, 2-HG accumulates to millimolar levels, inhibiting α-ketoglutarate-dependent enzymes like histone demethylases, thereby driving oncogenesis .

- L-2-Hydroxyglutaramate (2-HGM) : A five-carbon analog of 2-HSM, 2-HGM is hydrolyzed by human ω-amidase to α-ketoglutarate (α-KG), a critical intermediate in the TCA cycle .

Table 2. Enzymatic Activity and Inhibitory Roles

Metabolic Pathways and Disease Associations

- 2-HSM in Malate Synthesis : In plants, 2-HSM is hydrolyzed to L-malate, linking it to energy metabolism. In mammals, its role is less defined but may involve alternative pathways under metabolic stress .

- 2-HG in Cancer : IDH1/2 mutations in gliomas and acute myeloid leukemia (AML) result in 2-HG accumulation, which alters cellular epigenetics and promotes tumorigenesis .

- 2-HGM and Neurological Disorders : Elevated 2-HGM is observed in metabolic diseases like L-2-hydroxyglutaric aciduria, where defective repair enzymes lead to encephalopathy and cancer predisposition .

Kinetic and Structural Insights

- Inhibition Constants (Ki) : 2-HSM exhibits stronger binding affinity (Ki = 0.5–1.0 mM) to ω-amidase compared to 2-HG (Ki > 5 mM), suggesting a regulatory role in enzymatic cross-talk .

- Stereochemical Specificity : Unlike 2-HG, which exists as D- and L-enantiomers with distinct pathological roles (e.g., D-2-HG is oncogenic), 2-HSM’s activity is stereospecific to the L-form .

Table 3. Kinetic Parameters of Key Enzymatic Reactions

| Substrate | Enzyme | Km (mM) | Vmax (μmol/min/mg) | Ki (mM) |

|---|---|---|---|---|

| L-2-HSM | Plant ω-amidase | 2.1 | 15.8 | N/A |

| L-2-HGM | Human ω-amidase | 1.5 | 20.4 | N/A |

| Threonine | Rat liver ω-amidase | 3.0 | 18.2 | 0.5* |

*Inhibition by 2-HSM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。